molecular formula C8H7N3O2 B2628309 3-[(Pyridin-4-yl)methyl]-4,5-dihydro-1,2,4-oxadiazol-5-one CAS No. 1248700-20-0

3-[(Pyridin-4-yl)methyl]-4,5-dihydro-1,2,4-oxadiazol-5-one

Cat. No. B2628309
CAS RN: 1248700-20-0
M. Wt: 177.163
InChI Key: KDPKAKIPSOQAOO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine derivatives can vary greatly depending on the specific compound. Generally, they can be synthesized through various methods including cyclization reactions, ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of pyridine derivatives can be quite complex. They often involve a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The exact structure would depend on the specific substituents attached to the ring.


Chemical Reactions Analysis

Again, without specific information on the compound, it’s difficult to provide a detailed analysis of its chemical reactions. Pyridine derivatives can undergo a variety of reactions, including those involving their nitrogen atom or any functional groups they may have .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can vary greatly depending on their specific structure. Factors such as their size, shape, charge distribution, and the presence of functional groups can all influence their properties .

Mechanism of Action

The mechanism of action of pyridine derivatives can vary greatly depending on their structure and the specific biological target. Some pyridine derivatives are known to inhibit certain enzymes or pathways involved in diseases like cancer .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with pyridine derivatives would depend on their specific structure and properties. Some general precautions include avoiding direct contact with the compound and handling it with care .

Future Directions

Research on pyridine derivatives is ongoing, and there are many potential future directions. These could include further studies on their potential applications in disease treatment, as well as their potential as antibacterial and antifungal agents. New synthetic methods and strategies for designing pyridine derivatives with different biological profiles are also areas of active research .

properties

IUPAC Name

3-(pyridin-4-ylmethyl)-4H-1,2,4-oxadiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c12-8-10-7(11-13-8)5-6-1-3-9-4-2-6/h1-4H,5H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPKAKIPSOQAOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CC2=NOC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-4-ylmethyl)-4,5-dihydro-1,2,4-oxadiazol-5-one

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